2-Benzyl-3-thiophenecarboxylic acid
Description
2-Benzyl-3-thiophenecarboxylic acid is a thiophene-derived organic compound featuring a benzyl substituent at the 2-position and a carboxylic acid group at the 3-position of the heteroaromatic ring.
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27g/mol |
IUPAC Name |
2-benzylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C12H10O2S/c13-12(14)10-6-7-15-11(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
XBXURZAMLKGFJE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=C(C=CS2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CS2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following comparison evaluates 2-Benzyl-3-thiophenecarboxylic acid against four structurally related thiophene derivatives, focusing on molecular features, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
*Inferred data based on structural analogs.
Structural and Functional Differences
- Phenoxy and benzoylamino groups in 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid introduce hydrogen-bonding capacity, which may influence binding affinity in biological systems . Fused aromatic systems (e.g., Thieno[3,2-b][1]benzothiophene-2-carboxylic acid) exhibit extended π-conjugation, likely enhancing thermal stability and electronic properties for materials science applications .
Physicochemical Properties
- Molecular Weight: this compound (218.27 g/mol) bridges the gap between smaller analogs (e.g., Thiophene-2-carboxylic acid at 128.15 g/mol) and bulkier derivatives like 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (339.36 g/mol). Higher molecular weight correlates with reduced volatility and altered pharmacokinetic profiles.
- Solubility : Benzyl and fused-ring substituents decrease polarity, likely reducing water solubility compared to simpler carboxylic acid derivatives.
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